molecular formula C17H15Cl2NO B12088856 N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide

N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide

Cat. No.: B12088856
M. Wt: 320.2 g/mol
InChI Key: QTQHFJQQMCUQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-Dichlorophenyl)-1,2,3,4-Tetrahydronaphthalen-1-yl]formamide is a chiral intermediate in the synthesis of trans-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-napthalenamine, a compound investigated for treating central nervous system (CNS) disorders such as depression and anxiety .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQHFJQQMCUQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis of the Tetralone Intermediate

The tetralone intermediate, (R)-4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone, is prepared via enantioselective synthesis using tert-butanesulfinamide as a chiral auxiliary. As described in EP1542961B1 , the reaction of 1-naphthalenone with tert-butanesulfinamide in the presence of titanium tetraisopropoxide yields a sulfinimine, which is subsequently reduced with sodium borohydride to afford the chiral amine. Acidic hydrolysis (e.g., HCl/MeOH) then cleaves the sulfinamide group, yielding the enantiomerically pure tetralone (>99% ee).

Key parameters :

  • Catalyst : Titanium tetraisopropoxide (10 mol%).

  • Reducing agent : Sodium borohydride (2 equiv).

  • Temperature : 0°C to room temperature for imine formation; 25°C for reduction.

  • Workup : Filtration and washing with hexane to isolate the product.

Formamide Condensation Reaction

The tetralone intermediate is subjected to formamide condensation under rigorous thermal conditions. Per EP1542961B1 , a mixture of formic acid (3 mL) and formamide (3 mL) is heated to 160–165°C for 15 hours under nitrogen. This step achieves simultaneous formylation and cyclization, yielding the title compound as a mixture of four stereoisomers.

Critical factors :

  • Temperature control : Maintaining 160–165°C prevents decomposition of formamide.

  • Atmosphere : Nitrogen purge minimizes oxidative side reactions.

  • Solvent system : Neat formic acid/formamide avoids dilution effects, enhancing reaction rate.

Stereochemical Considerations and Diastereomer Separation

The product exists in four stereoisomeric forms due to two chiral centers (C1 and C4). As reported in EP1542961B1 , non-stereoselective synthesis yields a racemic mixture of cis and trans diastereomers.

Diastereomer Separation

The crude product is separated into cis (1R,4S and 1S,4R) and trans (1R,4R and 1S,4S) diastereomers using achiral chromatography or recrystallization:

  • Chromatography : Flash column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves the diastereomers.

  • Recrystallization : Ethanol/water mixtures preferentially crystallize the trans isomer due to higher symmetry and lower solubility.

Typical yields :

  • Trans diastereomer : 40–45% (400 mg from 1.2 g starting material).

  • Cis diastereomer : 30–35% (360 mg from 1.2 g starting material).

Enantiomeric Resolution

Chiral HPLC using columns such as ChiralPak AD or AS (4.6 × 250 mm) with hexane/isopropanol/diethylamine (99:1:0.1) achieves >99% enantiomeric excess (ee) for individual enantiomers. For example:

  • (1R,4S)-isomer : Retention time = 11.00 min.

  • (1S,4R)-isomer : Retention time = 11.70 min.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3) of trans-diastereomer :

  • δ 1.80–2.10 (m, 3H, cyclohexyl CH2), 2.10–2.20 (m, 1H, CH2), 4.00–4.10 (m, 1H, CH-N), 5.22–5.30 (d, 1H, NH), 7.18–7.50 (m, 6H, aromatic).

Optical rotation :

  • (1R,4R)-isomer : [α] = −66° (c = 1, acetone).

  • (1S,4S)-isomer : [α] = +62° (c = 1, acetone).

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseFlow RateRetention Times (min)
ChiralPak ADHexane/IPA/DEA (99:1:0.1)1.0 mL/min11.00 (1R,4S), 11.70 (1S,4R)
ChiralPak ASHexane/IPA (90:10)1.0 mL/min8.23 (R), 12.25 (S)

Industrial-Scale Production and Challenges

Scalability of the Leuckart-Wallach Reaction

While the lab-scale synthesis uses neat formamide, industrial processes often employ solvent-mediated systems (e.g., toluene/formic acid azeotrope) to improve heat transfer and reduce decomposition.

Byproduct Management

Common byproducts include:

  • N-Methylated derivatives : Formed via over-alkylation; mitigated by stoichiometric control of formamide.

  • Dechlorinated analogs : Result from reductive dehalogenation; minimized by avoiding metallic catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives.

Table 1: Synthesis Pathways

Reaction TypeExample Compounds FormedYield (%)
OxidationQuinonesVariable
ReductionAminesVariable
SubstitutionSubstituted Phenyl DerivativesVariable

Biology

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of similar structures can inhibit cell proliferation and exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity
A derivative of this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications. Its structural similarities to known pharmacophores make it a candidate for drug development targeting specific diseases.

Therapeutic Potential:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Properties: Ongoing research focuses on its mechanism of action related to apoptosis induction in cancer cells.

Industry

This compound is also relevant in the production of specialty chemicals and materials with tailored properties. Its unique chemical characteristics allow for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Features:

  • Synthesis: Produced via non-stereoselective condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone with formic acid and formamide, yielding four stereoisomers (A, B, C, D).
  • Pharmacological Activity: The trans isomer demonstrates inhibitory potency against neuronal dopamine reuptake (IC₅₀ = 0.89 µM) and moderate norepinephrine uptake inhibition (IC₅₀ = 6.3 µM), making it a candidate for dual-action antidepressants .
  • Stereochemical Considerations : Optical purity (>99% ee) is achievable through resolution techniques, with the (1S,4S) enantiomer being pharmacologically preferred .

Comparison with Structurally Related Compounds

Sertraline and Derivatives

Sertraline hydrochloride, a widely prescribed SSRI, shares the 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalene backbone but differs in substituents:

  • Sertraline : Features an N-methylamine group instead of formamide. It inhibits serotonin reuptake (Ki = 0.29 nM) but has variable efficacy and side effects like nausea and insomnia .
  • Sertraline Alternatives : Five candidates identified via in silico screening show improved pharmacokinetics:
    • (1S,4S)-4-(3,4-Dichlorophenyl)-7-(mercaptomethyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-aminium : Enhanced LogP (4.1 vs. sertraline’s 5.2) and reduced cardiotoxicity risks .
    • (R)-N-((5-Chloro-2-methylphenyl)(3,4-dichlorophenyl)methyl)ethanaminium : Higher predicted BBB permeability (0.85 vs. 0.72) .

Table 1: Sertraline vs. Formamide Derivative

Parameter Sertraline Hydrochloride N-[4-(3,4-DCP)-THN-1-yl]formamide
Core Structure 4-(3,4-DCP)-THN with N-methylamine 4-(3,4-DCP)-THN with formamide
Primary Target Serotonin Transporter (SERT) Dopamine/Norepinephrine Transporters
Ki/IC₅₀ (µM) 0.29 (SERT) 0.89 (Dopamine), 6.3 (Norepinephrine)
Metabolic Stability Moderate (CYP2B6/2C19 substrate) Undisclosed; likely higher due to formamide group

5-HT7 Receptor Agonists

Compounds with tetrahydronaphthalene-piperazine scaffolds target 5-HT7 receptors, critical for mood regulation:

  • LP-44 (M-919) : 4-[2-(Methylthio)phenyl]-N-(1,2,3,4-THN-1-yl)-1-piperazinehexanamide. Binds 5-HT7 with Ki = 0.13 nM and EC₅₀ = 0.90 µM, showing >1000-fold selectivity over 5-HT1A/2A and D2 receptors .
  • Compound 22: 4-(2-Dimethylaminophenyl)-N-(1,2,3,4-THN-1-yl)-1-piperazinehexanamide. Higher lipophilicity (cLogP = 5.1) but lower metabolic stability than the formamide derivative .

Table 2: 5-HT7 Agonists vs. Formamide Compound

Compound Target (Ki, nM) Selectivity cLogP
LP-44 5-HT7 (0.13) >1000x vs. 5-HT1A/2A, D2 4.2
N-[4-(3,4-DCP)-THN]formamide DAT (890) Dual DAT/NET inhibition 3.8

N-Methylated and Cyclopropane Derivatives

  • 4-(3,4-Dichlorophenyl)-N-Methyl-1,2,3,4-THN-1-amine : Direct sertraline precursor. Lacks formamide’s dual reuptake inhibition but shares similar synthetic pathways .
  • N-(((1S,4S)-4-(3,4-DCP)-THN-1-yl)methyl)cyclopropanamine : Cyclopropane moiety enhances rigidity and bioavailability (MW = 346.29, LogP = 4.5) .

Table 3: Structural Modifications and Pharmacokinetics

Compound Modification MW LogP Bioactivity Highlight
N-[4-(3,4-DCP)-THN]formamide Formamide 320.2 3.8 Dual DAT/NET inhibition
Cyclopropanamine Derivative Cyclopropane-methyl 346.3 4.5 Improved BBB penetration
Sertraline N-Methylamine 342.2 5.2 SERT inhibition

Key Research Findings

  • Stereochemistry Matters : The trans-(1S,4S) isomer of N-[4-(3,4-DCP)-THN]formamide achieves >99% enantiomeric excess, correlating with optimal dopamine uptake inhibition .
  • Formamide vs. Piperazine : While piperazine derivatives (e.g., LP-44) excel in 5-HT7 affinity, the formamide compound’s dual transporter inhibition offers broader CNS applications .
  • In Silico Advances: Computational models predict sertraline alternatives with 20–30% higher QED (Quantitative Estimate of Drug-likeness) scores than the parent compound, though none yet surpass the formamide derivative in DAT/NET potency .

Biological Activity

N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C_{22}H_{20}Cl_{2}N_{2}O
  • Molecular Weight : 395.28 g/mol
  • IUPAC Name : N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide

This compound features a tetrahydronaphthalene moiety substituted with a dichlorophenyl group and a formamide functional group.

Biological Activity Overview

The biological activity of compound 1 has been investigated in various studies. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Narayana et al. (2016) demonstrated that derivatives of similar compounds showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for bacterial strains and 40 µg/mL for mycobacterial strains like Mycobacterium tuberculosis H37Rv .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus31.25 - 62.5
Escherichia coli31.25 - 62.5
Mycobacterium tuberculosis40

Cytotoxicity and Anticancer Activity

In vitro studies have also explored the cytotoxic effects of compound 1 on cancer cell lines. For instance, it was shown to exhibit cytostatic activity against pancreatic cancer cells (DAN-G cell line). The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. It has been reported that similar compounds can act as inhibitors for serine proteases and other enzymes involved in metabolic pathways . This suggests a potential role in therapeutic applications targeting enzyme-related diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of compound 1 against Staphylococcus aureus and Escherichia coli:

  • Objective : To determine the MIC values.
  • Methodology : Broth microdilution method was employed.
  • Results : Compound 1 demonstrated effective inhibition with MIC values consistent with those reported for other derivatives.

Case Study 2: Cytotoxicity in Cancer Cells

A study aimed at evaluating the cytotoxic effects on DAN-G pancreatic cancer cells:

  • Objective : To assess cell viability post-treatment with varying concentrations of compound 1.
  • Methodology : MTT assay was used to measure cell viability.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

Q & A

Q. What are the key steps in synthesizing N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide, and what reaction conditions are critical for optimal yield?

The synthesis involves two main steps:

  • Step 1 : Condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone with formic acid and formamide under reflux conditions to form the formamide intermediate. Excess formic acid ensures complete conversion .
  • Step 2 : Hydrolysis of the intermediate using aqueous acid (e.g., HCl) to yield the final amine derivative. Temperature control (typically 60–80°C) and acid concentration are critical to avoid side reactions and maximize yield .

Q. How can impurities or by-products be identified during the synthesis of this compound?

Common impurities include unreacted starting materials, stereoisomers, and hydrolysis by-products. Analytical methods include:

  • LC-MS : To detect low-molecular-weight impurities and confirm molecular ion peaks .
  • Chiral HPLC : For resolving stereoisomers (e.g., cis/trans diastereomers) .
  • NMR Spectroscopy : To verify structural integrity and monitor reaction progress (e.g., disappearance of ketone signals in 13C^{13}\text{C} NMR) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : To confirm the tetrahydronaphthalene backbone and substituent positions. Key signals include formamide protons (~8.1 ppm) and aromatic protons from the dichlorophenyl group .
  • FT-IR : To identify formamide C=O stretching (~1670 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Polarimetry : For determining optical purity if enantiomers are isolated (>90% ee is achievable via chiral resolution) .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound, and what methods ensure enantiomeric purity?

The compound exists as four stereoisomers (two cis and two trans diastereomers). The trans isomer exhibits higher inhibitory potency on dopamine and norepinephrine neuronal uptake, as shown in Table 3 of . Methods to achieve enantiomeric purity:

  • Chiral Resolution : Use of mandelic acid derivatives to separate enantiomers via diastereomeric salt formation .
  • Asymmetric Hydrogenation : Palladium catalysts with chiral ligands to stereoselectively reduce ketone precursors .

Q. What in vitro assays are suitable for evaluating its neuropharmacological activity?

  • Neuronal Uptake Inhibition Assays : Measure inhibition of dopamine/norepinephrine reuptake in synaptosomes (e.g., radiolabeled 3H^3\text{H}-neurotransmitter uptake in rat brain tissue) .
  • Receptor Binding Studies : Competitive binding assays using 3H^3\text{H}-ligands for serotonin (5-HT7_7), dopamine (D2_2), or adrenergic receptors .

Q. How can computational modeling predict its pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Tools like ADMETlab2.0 assess absorption, metabolism, and toxicity. Key parameters include logP (lipophilicity) and CYP450 inhibition .
  • Molecular Docking : Software like SeeSAR evaluates binding affinity to target receptors (e.g., serotonin transporters) and guides structural optimization .

Q. What strategies mitigate racemization during hydrolysis of the formamide intermediate?

  • Low-Temperature Hydrolysis : Conduct hydrolysis below 70°C to prevent thermal racemization .
  • Acid Selection : Use dilute HCl instead of strong acids (e.g., H2_2SO4_4) to minimize chiral center inversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.